molecular formula C10H9BO2S B151848 5-Phenylthiophene-2-boronic acid CAS No. 306934-95-2

5-Phenylthiophene-2-boronic acid

Cat. No. B151848
M. Wt: 204.06 g/mol
InChI Key: RBSMKSPHBJFXCJ-UHFFFAOYSA-N
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Patent
US08703978B2

Procedure details

n-Butyllithium (1.6M in hexanes) (24 ml, 38.1 mmol) was added drop wise to a solution of 2-phenylthiophene (6.1 g, 38.1 mmol) in anhydrous THF (150 ml), at 0° C., under nitrogen. The ice-bath was removed, and the mixture heated to reflux for 20 min. After cooling, the reaction mixture was added drop wise to a solution of trimethyl borate (8.7 ml, 76.25 mmol) in anhydrous THF (100 ml), at −78° C., under nitrogen. This was allowed to warm to room temperature overnight, then was acidified with concentrated HCl, stirred for 1 h, then extracted with Et2O (3×100 ml). The combined extracts were washed with water (2×100 ml), dried (Na2SO4), and the solvent removed. The resulting grey solid was recrystallised from ethanol/water (50:50), then dissolved in aqueous NaOH (2M, 500 ml), Et2O (250 ml) added, the aqueous layer precipitated with concentrated HCl, extracted with Et2O (300 ml), dried (Na2SO4) and the solvent removed under pressure to give the title compound (2.72 g, 35%) as an off white solid.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
35%

Identifiers

REACTION_CXSMILES
C([Li])CCC.[C:6]1([C:12]2[S:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[B:17](OC)([O:20]C)[O:18]C.Cl>C1COCC1>[C:6]1([C:12]2[S:13][C:14]([B:17]([OH:20])[OH:18])=[CH:15][CH:16]=2)[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
24 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
6.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1SC=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.7 mL
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
The ice-bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
at −78° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×100 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
The resulting grey solid was recrystallised from ethanol/water (50:50)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in aqueous NaOH (2M, 500 ml)
ADDITION
Type
ADDITION
Details
Et2O (250 ml) added
CUSTOM
Type
CUSTOM
Details
the aqueous layer precipitated with concentrated HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(S1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.72 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.